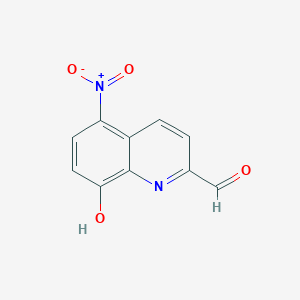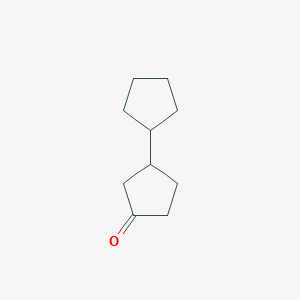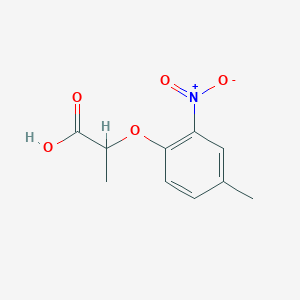
8-Hydroxy-5-nitrochinolin-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . It has been studied extensively for its potential therapeutic applications and its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-5-nitroquinoline-2-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
- Primary Targets : Nitroxoline’s primary targets include cathepsin B , an enzyme involved in protein degradation, and type 2 methionine aminopeptidase (MetAP2) , which plays a role in angiogenesis .
- Nitroxoline affects various pathways, including protein degradation, angiogenesis, and cellular invasion .
- In cancer cells, it reduces extracellular matrix degradation and invasive growth .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
8-Hydroxy-5-nitroquinoline-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an effective chelating agent, binding to metal ions such as magnesium and manganese, which are vital for bacterial growth . Additionally, it inhibits type 2 methionine aminopeptidase, an enzyme involved in angiogenesis, thereby exhibiting potential anti-tumor activity .
Cellular Effects
8-Hydroxy-5-nitroquinoline-2-carbaldehyde exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of gram-negative bacilli, making it an effective treatment for urinary tract infections . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antimicrobial and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde involves several key interactions at the molecular level. It binds to metal ions, forming complexes that inhibit bacterial gyrases, essential for bacterial DNA replication . Additionally, it inhibits type 2 methionine aminopeptidase, reducing the production of proteins involved in angiogenesis . These interactions contribute to its antimicrobial and anti-tumor activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde change over time. The compound exhibits stability under specific conditions, but its degradation can occur under prolonged exposure to certain environments . Long-term studies have shown that it maintains its antimicrobial and anti-cancer properties over extended periods, although its efficacy may diminish with time .
Dosage Effects in Animal Models
The effects of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth and exhibits anti-cancer properties without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs . Threshold effects
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde typically involves a two-stage process. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity of the target compound .
Analyse Chemischer Reaktionen
8-Hydroxy-5-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the nitro or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include nitric acid for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-5-nitroquinoline-2-carbaldehyde is unique compared to other quinoline derivatives due to its specific substitution pattern and the presence of both hydroxyl and nitro groups. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial properties.
5-Nitro-8-quinolinol: Another derivative with significant biological activities.
8-Hydroxyquinoline-2-aldehyde: Used in various chemical syntheses.
These compounds share some biological activities but differ in their specific chemical properties and applications.
Eigenschaften
IUPAC Name |
8-hydroxy-5-nitroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRIPALSZTGGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397565 |
Source


|
| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-63-6 |
Source


|
| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)





